![molecular formula C9H5BrN2O2 B3261720 4-Bromo-7-nitroisoquinoline CAS No. 347146-29-6](/img/structure/B3261720.png)
4-Bromo-7-nitroisoquinoline
Overview
Description
4-Bromo-7-nitroisoquinoline, also known as 4B7N, is a heterocyclic organic compound that belongs to the family of isoquinolines. It has a molecular weight of 253.05 g/mol .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. This reaction selectively affords either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . The methodology is attractive for organic synthesis due to the introduction of a bromine into the products .Molecular Structure Analysis
The molecular formula of 4-Bromo-7-nitroisoquinoline is C9H5BrN2O2 . The InChI code is 1S/C9H5BrN2O2/c10-8-5-11-4-7-6 (8)2-1-3-9 (7)12 (13)14/h1-5H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-bromoisoquinoline and 4-bromoisquinolone are complex and involve several steps. The reaction is catalyzed by palladium and involves the use of 2-alkynyl benzyl azides .Physical And Chemical Properties Analysis
4-Bromo-7-nitroisoquinoline is a solid at room temperature . It should be stored in a dry place, sealed, and kept at room temperature .Scientific Research Applications
Medicinal Chemistry
4-Bromo-7-nitroisoquinoline exhibits potential as a building block for designing novel pharmaceutical agents. Researchers have explored its derivatives for their antitumor, antibacterial, and antiviral properties. By modifying the substituents on the isoquinoline ring, scientists can fine-tune the biological activity of these compounds .
Synthetic Organic Chemistry
In synthetic organic chemistry, 4-bromo-7-nitroisoquinoline serves as a versatile intermediate. Its bromine atom allows for further functionalization, enabling the creation of more complex molecules. Chemists use it as a starting material to synthesize various heterocyclic compounds, including quinolines and quinoxalines .
Industrial Chemistry
The industrial sector benefits from 4-bromo-7-nitroisoquinoline due to its role in the synthesis of specialty chemicals. It contributes to the production of dyes, agrochemicals, and other fine chemicals. Researchers continue to explore efficient and sustainable methods for its large-scale synthesis .
Photocatalysis and Green Chemistry
Photocatalytic reactions using UV radiation have gained prominence in green chemistry. 4-Bromo-7-nitroisoquinoline can participate in such processes, leading to the formation of valuable products. These environmentally friendly methods minimize the use of hazardous reagents and promote sustainability .
Ionic Liquids and Solvent-Free Reactions
Ionic liquids (ILs) serve as alternative solvents in chemical reactions. Researchers have investigated the use of 4-bromo-7-nitroisoquinoline in IL-mediated syntheses. Additionally, solvent-free conditions (e.g., microwave-assisted or one-pot reactions) enhance efficiency and reduce environmental impact .
Catalysis and Recycling
Efforts to develop recyclable catalysts have led to the exploration of 4-bromo-7-nitroisoquinoline as a catalyst precursor. By incorporating it into clay-based or other recyclable materials, chemists aim to create sustainable catalytic systems for various transformations .
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-7-nitroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
Isoquinolines can be considered as 10-electron π -aromatic and delocalized systems . . This suggests that 4-Bromo-7-nitroisoquinoline might interact with its targets through similar mechanisms.
Biochemical Pathways
Isoquinolines are known to influence various biochemical pathways due to their interactions with different biological targets .
Pharmacokinetics
The compound’s molecular weight is 25305 , which suggests it might have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The nitro group of 5-bromo-8-nitroisoquinoline can be readily reduced to provide access to an aromatic amine . This amine can undergo various reactions, including N-alkylation, N-acylation, and diazotiation , suggesting that 4-Bromo-7-nitroisoquinoline might have similar effects.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature might affect its stability.
properties
IUPAC Name |
4-bromo-7-nitroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-5-11-4-6-3-7(12(13)14)1-2-8(6)9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCREMOZTIARBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-nitroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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